molecular formula C20H23FN4O2 B4526431 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide

Cat. No.: B4526431
M. Wt: 370.4 g/mol
InChI Key: BIJVHERDWCKDMI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-4-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-4-6-18(7-5-16)24-12-14-25(15-13-24)20(27)3-1-2-19(26)23-17-8-10-22-11-9-17/h4-11H,1-3,12-15H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJVHERDWCKDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide can be achieved through various synthetic routes. One common method involves a one-pot three-component reaction under microwave irradiation. This reaction is carried out under basic conditions at 180 watts for 2 minutes, yielding the desired compound . Another method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate, followed by separation and drying to obtain the product .

Chemical Reactions Analysis

5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ethanol, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amine in ethanol at room temperature for 24 hours results in the formation of a triazole derivative .

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide involves its interaction with the dopamine D3 receptor. This receptor is part of the G-protein-coupled receptor family and plays a key role in modulating neurotransmitter release and signal transduction. By binding to this receptor, the compound can influence various physiological processes, including movement, behavior, and learning . The molecular targets and pathways involved in its action are primarily related to the dopaminergic system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Modified Analogs

The following compounds share the pentanamide backbone but differ in piperazine substituents, impacting receptor selectivity and physicochemical properties:

Compound Name Piperazine Substituent Molecular Weight (g/mol) logP Key Findings References
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7b) 2-Cyanophenyl 474.56 ~2.1* Enhanced D3 receptor selectivity due to electron-withdrawing cyano group
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d) 3-Cyanophenyl 474.56 ~2.1* Lower yield (34%) vs. 7b (53%); positional isomerism affects synthesis ease
N-(4-(Thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) 3-Trifluoromethylphenyl 527.59 ~3.0* Higher lipophilicity (logP ~3.0) may improve CNS penetration

*logP estimated based on substituent contributions.

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., CN, CF₃) on the piperazine ring enhance receptor selectivity (e.g., dopamine D3 ).
  • Synthetic Challenges: Positional isomerism (e.g., 2- vs. 3-cyanophenyl in 7b vs. 7d) impacts reaction yields and purification steps .

Compounds with Divergent Cores but Shared Pharmacophores

NRA0045: Thiazole-Based Dopamine D4/5-HT2A Antagonist
  • Structure : Features a thiazole core with 4-fluorophenyl and pyrrolidine groups.
  • Key Data :
    • Receptor Affinity : High selectivity for dopamine D4 (Ki = 0.54–2.54 nM) and 5-HT2A (Ki = 1.92 nM) receptors .
    • Therapeutic Utility : Antagonizes methamphetamine-induced hyperactivity (ED₅₀ = 0.5 mg/kg, i.p.) with minimal extrapyramidal side effects .
  • Comparison with Y041-8481 : Both utilize 4-fluorophenyl groups, but NRA0045’s thiazole core enables distinct receptor targeting.
PC945: Inhaled Antifungal Triazole
  • Structure : Complex triazole derivative with a 4-fluorophenyl benzamide moiety.
  • Key Data :
    • logP : ~4.0 (optimized for lung retention) .
    • Delivery : Inhaled administration minimizes systemic exposure, contrasting with Y041-8481’s likely oral route .
  • Role of 4-Fluorophenyl : Enhances target binding (Aspergillus fumigatus CYP51) and metabolic stability .

Kinase Inhibitors with Fluorophenyl Motifs

  • Example : 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine .
  • Key Data: Acts as a p38 MAP kinase inhibitor, demonstrating the fluorophenyl group’s versatility in non-CNS targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide
Reactant of Route 2
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide

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